Midostaurin (Standard)

Content Navigation

Research on KIT D816V-driven mastocytosis or FLT3 D835Y-mutant AML is often hindered by off-target effects of non-selective inhibitors like staurosporine and inadequate potency of other agents. Midostaurin provides a tailored solution: a multi-targeted kinase inhibitor with proven activity against these key mutations. • Inhibits KIT D816V at 10-100 nM; FLT3 D835Y with IC50 of 1.5 nM. • >15 mg/mL DMSO solubility ensures robust stock solutions for automated workflows. • Reliable reference standard for assay development and target validation studies.

CAS Number

Product Name

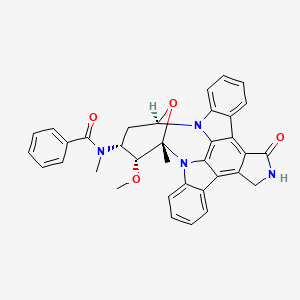

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Midostaurin (CAS 120685-11-2) is a semi-synthetic, multi-targeted protein kinase inhibitor derived from the natural product staurosporine. It is designed to inhibit a range of kinases, with primary, procurement-relevant activity against FMS-like tyrosine kinase 3 (FLT3) and KIT kinase, including their critical oncogenic mutants. Its established role in both preclinical research and as an approved therapeutic for specific hematological malignancies is linked to its ability to inhibit the constitutive activation of these receptors, which drives uncontrolled cell proliferation.

Research Fit

References

- [1] Fabbro, D., et al. Midostaurin: a magic bullet that blocks mast cell expansion and activation. Curr. Opin. Allergy Clin. Immunol. 17, 4–11 (2017).

- [2] Stone, R. M., et al. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation. N. Engl. J. Med. 377, 454–464 (2017).

- [3] Levis, M. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. Blood Adv. 2, 443–449 (2018).

- [7] Midostaurin. ChEBI. (n.d.).

- [11] Gallogly, M. M., & Lazarus, H. M. (2016). Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Therapeutic advances in hematology, 7(3), 127–140.

- [18] Lou, Y., & Majhail, N. S. (2019). Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists. Journal of Hematology Oncology Pharmacy, 9(3), 67-73.

Substituting Midostaurin with its parent compound, staurosporine, is inappropriate for targeted research due to staurosporine's broad, non-selective kinase inhibition profile, which can introduce confounding off-target effects and cellular toxicity. While other multi-kinase inhibitors like sunitinib also target KIT and FLT3, they possess distinct selectivity profiles and are notably less effective against specific, clinically-relevant mutations such as KIT D816V, making them unsuitable replacements in studies focused on this driver mutation. Therefore, selecting Midostaurin is a deliberate choice for its specific and well-characterized activity spectrum, which is essential for achieving reproducible, on-target results in defined experimental systems.

Substitution Risk

References

- [13] Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132.

- [24] Jutzi, J. S., et al. (2019). Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies. Leukemia, 33(7), 1735–1745.

- [33] Peter, B., et al. (2017). Midostaurin: a magic bullet that blocks mast cell expansion and activation. Oncotarget, 8(49), 85473–85485.

Superior Potency Against Clinically Relevant FLT3-D835Y Mutant Compared to Sorafenib

Midostaurin demonstrates significantly higher potency against the FLT3-D835Y tyrosine kinase domain (TKD) mutation, a known resistance mechanism, compared to the multi-kinase inhibitor sorafenib. In a comparative cellular assay, Midostaurin inhibited Ba/F3 cells expressing FLT3-D835Y with an IC50 of 1.5 nM, whereas sorafenib required a concentration of 210 nM to achieve the same effect.

| Evidence Dimension | Inhibitory Concentration (IC50) |

| Target Compound Data | 1.5 nM |

| Comparator Or Baseline | Sorafenib: 210 nM |

| Quantified Difference | 140-fold more potent than Sorafenib |

| Conditions | Ba/F3 cells expressing the FLT3-D835Y mutation. |

For researchers studying resistance mechanisms or targeting FLT3-TKD mutations, Midostaurin provides a much more potent and specific tool than a less targeted alternative like sorafenib.

High Efficacy in Suppressing Proliferation Driven by the KIT D816V 'Type 1' Mutation

Midostaurin is highly effective against the KIT D816V mutation, which confers resistance to 'type 2' inhibitors like imatinib. As a 'type 1' inhibitor, Midostaurin binds the active kinase conformation. In isogenic Ba/F3 cells expressing KIT D816V, Midostaurin inhibits cell proliferation with an IC50 in the 10-100 nM range. In a separate study, the IC50 was determined to be 36 nM. This demonstrates its utility against this specific oncogenic driver where many other inhibitors fail.

| Evidence Dimension | Cell Proliferation Inhibition (IC50) |

| Target Compound Data | 10-100 nM range (specifically 36 nM in one study) |

| Comparator Or Baseline | 'Type 2' inhibitors (e.g., Imatinib, Sorafenib, Quizartinib) are inactive against this mutation. |

| Quantified Difference | Effective, whereas 'Type 2' inhibitors are inactive. |

| Conditions | Ba/F3 or TF-1 cells engineered to express the KIT D816V mutation. |

This makes Midostaurin a required tool for any research involving KIT D816V-driven disease models, as common substitutes are mechanistically ineffective.

Established Solubility in DMSO for Reliable Stock Solution Preparation

Reproducibility in cellular assays begins with reliable compound handling. Midostaurin (Standard) demonstrates well-characterized solubility in Dimethyl Sulfoxide (DMSO), the most common solvent for in vitro screening. Documented solubility values range from 15 mg/mL to as high as 247.5 mg/mL (433.72 mM), ensuring that high-concentration, stable stock solutions can be prepared for serial dilution into aqueous cell culture media. This contrasts with compounds that have poor or inconsistent solubility, which can lead to precipitation and inaccurate dosing.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | ≥15 mg/mL (≥26.29 mM) |

| Comparator Or Baseline | Compounds with poor or variable DMSO solubility. |

| Quantified Difference | High and well-documented solubility ensures reliable preparation of concentrated stock solutions. |

| Conditions | Standard laboratory conditions, dissolution in anhydrous DMSO. |

Procuring a compound with known high solubility in a standard laboratory solvent like DMSO minimizes experimental failure due to precipitation and ensures accurate, reproducible dosing in high-throughput and cellular assays.

Preclinical Modeling of Systemic Mastocytosis and Mast Cell Leukemia

For developing or testing therapies in cell lines (e.g., HMC-1.2) or patient-derived models driven by the KIT D816V mutation, Midostaurin is a critical positive control and benchmark compound. Its demonstrated ability to inhibit proliferation in the 10-100 nM range in these models makes it the appropriate tool, as substitutes like imatinib or sorafenib are ineffective against this specific mutation.

Investigating Mechanisms of Acquired Resistance to FLT3 Inhibitors in AML

When studying AML models with secondary FLT3 mutations in the tyrosine kinase domain, such as D835Y, Midostaurin's high potency (IC50 of 1.5 nM) provides a clear advantage over less potent, broader-spectrum inhibitors like sorafenib. This allows for precise investigation of on-target resistance pathways without the confounding effects of a less specific agent.

High-Throughput Screening and Cellular Assays Requiring Reliable Compound Dosing

In any cellular assay workflow, the ability to create concentrated, stable stock solutions is paramount for accurate and reproducible results. The well-documented high solubility of Midostaurin in DMSO (e.g., >15 mg/mL) ensures it can be reliably incorporated into automated liquid handling and dilution protocols, avoiding compound precipitation that can invalidate screening results.

Application Fit Matrix

References

- [1] Jutzi, J. S., et al. (2019). Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies. Leukemia, 33(7), 1735–1745.

- [2] Gotlib, J., et al. (2016). Efficacy and Safety of Midostaurin in Advanced Systemic Mastocytosis. The New England journal of medicine, 374(26), 2530–2541.

- [3] Baker, S. D., et al. (2013). The FLT3-F691L mutation is a novel mechanism of resistance to the FLT3 inhibitor quizartinib. Blood, 121(14), 2736-2744.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Rydapt is indicated: in combination with standard daunorubicin and cytarabine induction and high dose cytarabine consolidation chemotherapy, and for patients in complete response followed by Rydapt single agent maintenance therapy, for adult patients with newly diagnosed acute myeloid leukaemia (AML) who are FLT3 mutation positive (see section 4. 2); as monotherapy for the treatment of adult patients with aggressive systemic mastocytosis (ASM), systemic mastocytosis with associated haematological neoplasm (SM AHN), or mast cell leukaemia (MCL).

Treatment of acute myeloid leukaemia, Treatment of malignant mastocytosis, Treatment of mast cell leukaemia

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Rydapt

FDA Approval: Yes

Midostaurin is approved to treat: Acute myeloid leukemia (AML). It is used with cytarabine and daunorubicin hydrochloride in newly diagnosed adults whose cancer has a mutation in the FLT3 gene.

Aggressive systemic mastocytosis , systemic mastocytosis with associated hematologic neoplasm (SM-AHN), or mast cell leukemia in adults.

Midostaurin is also being studied in the treatment of other conditions and types of cancer.

Pharmacology

Midostaurin is a synthetic indolocarbazole multikinase inhibitor with potential antiangiogenic and antineoplastic activities. Midostaurin inhibits protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), c-kit, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3) tyrosine kinases, which may result in disruption of the cell cycle, inhibition of proliferation, apoptosis, and inhibition of angiogenesis in susceptible tumors.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE39 - Midostaurin

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Accounting for 95% of recovered dose eliminated through fecal excretion, 91% was determined as metabolites and 4% as unchanged parent drug. Remaining 5% of the recovered dose is eliminated via renal excretion.

The Vd of midostaurin is 95.2L. The parent drug and its main metabolites (CGP62221, CGP52421) are distributed in plasma in vitro.

The clearance values of during the initial formation of metabolites are 1.47 L/h for CGP62221 metabolite and 0.501 L/h for CGP52421. 28 days following the oral administration of midostaurin, the clearance of CGP52421 may increase up to 5.2 fold in a recommended dose of 25 mg, resulting in a 2.1- to 2.5-fold increase in total clearance of midostaurin.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548874/ PubMed PMID: 31644181.

3: Midostaurin for acute myeloid leukaemia, mastocytosis, and mast cell leukaemia. Aust Prescr. 2019 Apr;42(2):73-74. doi: 10.18773/austprescr.2019.017. Epub 2019 Feb 28. Review. PubMed PMID: 31048943; PubMed Central PMCID: PMC6478956.

4: Sly N, Gaspar K. Midostaurin for the management of FLT3-mutated acute myeloid leukemia and advanced systemic mastocytosis. Am J Health Syst Pharm. 2019 Feb 9;76(5):268-274. doi: 10.1093/ajhp/zxy050. Review. PubMed PMID: 30753289.

5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500909/ PubMed PMID: 29999968.

6: Stone RM, Manley PW, Larson RA, Capdeville R. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. Blood Adv. 2018 Feb 27;2(4):444-453. doi: 10.1182/bloodadvances.2017011080. Review. Erratum in: Blood Adv. 2018 Apr 10;2(7):787. PubMed PMID: 29487059; PubMed Central PMCID: PMC5858474.

7: Weisberg E, Sattler M, Manley PW, Griffin JD. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. Onco Targets Ther. 2017 Dec 29;11:175-182. doi: 10.2147/OTT.S127679. eCollection 2018. Review. PubMed PMID: 29343975; PubMed Central PMCID: PMC5749544.

8: Garcia JS, Percival ME. Midostaurin for the treatment of adult patients with newly diagnosed acute myeloid leukemia that is FLT3 mutation-positive. Drugs Today (Barc). 2017 Oct;53(10):531-543. doi: 10.1358/dot.2017.53.10.2717625. Review. PubMed PMID: 29286055.

9: Kim M, Williams S. Midostaurin in Combination With Standard Chemotherapy for Treatment of Newly Diagnosed FMS-Like Tyrosine Kinase 3 (FLT3) Mutation-Positive Acute Myeloid Leukemia. Ann Pharmacother. 2018 Apr;52(4):364-369. doi: 10.1177/1060028017747900. Epub 2017 Dec 12. Review. PubMed PMID: 29231051.

10: Luskin MR, DeAngelo DJ. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia. Expert Rev Hematol. 2017 Dec;10(12):1033-1045. doi: 10.1080/17474086.2017.1397510. Epub 2017 Oct 30. Review. PubMed PMID: 29069942.

11: Gallogly MM, Lazarus HM, Cooper BW. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Ther Adv Hematol. 2017 Sep;8(9):245-261. doi: 10.1177/2040620717721459. Epub 2017 Aug 19. Review. PubMed PMID: 29051803; PubMed Central PMCID: PMC5639976.

12: Wei AH, Tiong IS. Midostaurin, enasidenib, CPX-351, gemtuzumab ozogamicin, and venetoclax bring new hope to AML. Blood. 2017 Dec 7;130(23):2469-2474. doi: 10.1182/blood-2017-08-784066. Epub 2017 Oct 19. Review. PubMed PMID: 29051180.

13: Stansfield LC, Pollyea DA. Midostaurin: A New Oral Agent Targeting FMS-Like Tyrosine Kinase 3-Mutant Acute Myeloid Leukemia. Pharmacotherapy. 2017 Dec;37(12):1586-1599. doi: 10.1002/phar.2039. Epub 2017 Nov 23. Review. PubMed PMID: 28976600.

14: Kayser S, Levis MJ, Schlenk RF. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1177-1189. doi: 10.1080/17512433.2017.1387051. Epub 2017 Oct 10. Review. PubMed PMID: 28960095.

15: Valent P, Akin C, Hartmann K, George TI, Sotlar K, Peter B, Gleixner KV, Blatt K, Sperr WR, Manley PW, Hermine O, Kluin-Nelemans HC, Arock M, Horny HP, Reiter A, Gotlib J. Midostaurin: a magic bullet that blocks mast cell expansion and activation. Ann Oncol. 2017 Oct 1;28(10):2367-2376. doi: 10.1093/annonc/mdx290. Review. PubMed PMID: 28945834.

16: Kim ES. Midostaurin: First Global Approval. Drugs. 2017 Jul;77(11):1251-1259. doi: 10.1007/s40265-017-0779-0. Review. PubMed PMID: 28612232.

17: Patnaik MM. Midostaurin for the treatment of acute myeloid leukemia. Future Oncol. 2017 Sep;13(21):1853-1871. doi: 10.2217/fon-2017-0160. Epub 2017 Jun 14. Review. PubMed PMID: 28610444.

18: Levis M. Midostaurin approved for FLT3-mutated AML. Blood. 2017 Jun 29;129(26):3403-3406. doi: 10.1182/blood-2017-05-782292. Epub 2017 May 25. Review. PubMed PMID: 28546144.

19: Chandesris MO, Damaj G, Lortholary O, Hermine O. Clinical potential of midostaurin in advanced systemic mastocytosis. Blood Lymphat Cancer. 2017 May 3;7:25-35. doi: 10.2147/BLCTT.S87186. eCollection 2017. Review. PubMed PMID: 31360083; PubMed Central PMCID: PMC6467340.

20: Tvedt TH, Nepstad I, Bruserud Ø. Antileukemic effects of midostaurin in acute myeloid leukemia - the possible importance of multikinase inhibition in leukemic as well as nonleukemic stromal cells. Expert Opin Investig Drugs. 2017 Mar;26(3):343-355. doi: 10.1080/13543784.2017.1275564. Epub 2016 Dec 28. Review. PubMed PMID: 28001095.

Explore Compound Types